REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]1[CH2:9][CH:8]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7]1)=[O:5].[H-].C([Al+]CC(C)C)C(C)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:12][C:11]([CH3:14])([CH3:13])[CH2:10][CH:8]1[CH2:7][CH:6]([CH:4]=[O:5])[CH2:9]1 |f:1.2|
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Name
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N-methoxy-N-methyl-3-(2,2-dimethylpropyl)cyclobutanecarboxamide
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Quantity
|
95.2 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CC(C1)CC(C)(C)C)C
|
Name
|
|
Quantity
|
486 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
648 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at −78° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with 1 M sulfuric acid, water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtered off
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC(CC1CC(C1)C=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |